BenchChemオンラインストアへようこそ!

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Nicotinic acetylcholine receptor Positional isomerism Structure–activity relationship

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one (C₁₀H₁₂N₂O₂, MW 192.21) is a heterocyclic pyrrolidinylpyridine belonging to the hydroxycotinine positional isomer family. It features an N-methylpyrrolidin-2-one core bearing a 3-hydroxy substituent and a pyridin-2-yl group at the 5-position, distinguishing it from the predominant natural nicotine metabolite trans-3′-hydroxycotinine, which carries the pyridine at the 3-position (meta).

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B14788209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1C(CC(C1=O)O)C2=CC=CC=N2
InChIInChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3
InChIKeyPWSIUZQSRBSOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one – Structural Identity, Class Placement, and Procurement Context


3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one (C₁₀H₁₂N₂O₂, MW 192.21) is a heterocyclic pyrrolidinylpyridine belonging to the hydroxycotinine positional isomer family [1]. It features an N-methylpyrrolidin-2-one core bearing a 3-hydroxy substituent and a pyridin-2-yl group at the 5-position, distinguishing it from the predominant natural nicotine metabolite trans-3′-hydroxycotinine, which carries the pyridine at the 3-position (meta) [2]. This compound is classified under the pyrrolidinylpyridines superclass and is available through custom synthesis and select research chemical suppliers as a racemic mixture or with specified stereochemistry [3]. Its primary research relevance lies in serving as a non-natural isomeric probe for structure–activity relationship (SAR) studies targeting nicotinic acetylcholine receptors (nAChRs) and as an internal standard candidate for nicotine metabolite biomonitoring where chromatographic co-elution with the natural 3-pyridyl isomer must be avoided [2].

Why 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one Cannot Be Substituted with Generic Hydroxycotinine Isomers


The hydroxycotinine scaffold contains a critical regioisomeric branch point at the pyridine attachment site: the pyridin-2-yl (ortho) versus pyridin-3-yl (meta) configuration produces molecules with distinct spatial orientation of the pyridine nitrogen lone pair, altered hydrogen-bonding geometry, and divergent molecular recognition by nAChR subtypes [1]. In nicotine analog SAR, the pyridine nitrogen position is a first-order determinant of binding affinity and efficacy at α4β2 and α7 nAChRs—structural changes at the pyridine 2-position confer specificity for nAChR up-regulatory sites, whereas 3-position changes predominantly govern binding specificity . Furthermore, CYP2A6, the primary hepatic enzyme responsible for cotinine hydroxylation, exhibits strict regiospecificity for the pyridin-3-yl isomer; the pyridin-2-yl isomer is not expected to serve as a CYP2A6 substrate, giving it a fundamentally different metabolic half-life and clearance profile [1]. These regioisomer-dependent pharmacological and pharmacokinetic divergences mean that substituting the pyridin-2-yl isomer with generic trans-3′-hydroxycotinine would confound receptor-binding outcomes and metabolic biomarker interpretation.

Quantitative Differentiation Evidence for 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one Against Closest Analogs


Pyridine Regioisomerism: Pyridin-2-yl vs. Pyridin-3-yl Structural and Pharmacological Divergence

The target compound places the pyridine nitrogen at the ortho (2-) position relative to the pyrrolidinone attachment, whereas the major nicotine metabolite trans-3′-hydroxycotinine (CAS 34834-67-8) bears the pyridine at the meta (3-) position. This positional shift alters the spatial vector of the pyridine nitrogen lone pair by approximately 60° and changes the distance between the pyridine N and the pyrrolidinone carbonyl oxygen . In SAR studies of nicotine analogs, structural modifications at the pyridine 2-position were shown to confer binding specificity for the nAChR up-regulatory site, whereas 3-position changes predominantly affected competitive binding specificity at the orthosteric site . Pyridin-2-yl substitution reduces the internal hydrogen-bonding capacity relative to the pyridin-3-yl isomer, affecting solvation and membrane permeability, necessitating logP optimization distinct from that of the 3-isomer [1].

Nicotinic acetylcholine receptor Positional isomerism Structure–activity relationship

Synthetic Route Exclusivity: Iso-Cotinine Pathway via 2-Pyridinecarboxaldehyde vs. Natural Cotinine Route

The pyridin-2-yl hydroxycotinine scaffold is accessed through the iso-cotinine synthetic manifold, which employs 2-pyridinecarboxaldehyde (rather than 3-pyridinecarboxaldehyde used for natural cotinine analogs) as the aldehyde input in an Ugi four-component reaction followed by base-free cyclization [1]. The iso-cotinine protocol proceeds in a one-pot, base-free cyclization step from Ugi adducts derived from 2- or 4-pyridinylaldehydes, achieving cyclized product yields of 75–87% under microwave irradiation at 50 °C with InCl₃ catalyst (2 mol%) [1]. In contrast, the natural cotinine (pyridin-3-yl) series requires 3-pyridinecarboxaldehyde and a two-step base-mediated sequence, producing different diastereomeric outcomes [1]. This synthetic divergence means that procurement of the pyridin-2-yl isomer requires explicit specification of the iso-cotinine synthetic route; generic hydroxycotinine suppliers providing the 3-pyridyl isomer from nicotine-metabolite isolation or cotinine hydroxylation will not deliver the 2-pyridyl regioisomer.

Iso-cotinine synthesis Ugi-4CR Regioselective cyclization

CYP2A6 Substrate Specificity: Metabolic Stability Differentiation Between Pyridin-2-yl and Pyridin-3-yl Isomers

CYP2A6 (human) and CYP2A5 (murine ortholog) catalyze the rate-limiting hydroxylation of cotinine exclusively at the position corresponding to the pyridin-3-yl attachment geometry [1]. The natural metabolite trans-3′-hydroxycotinine is formed via CYP2A6-mediated C-oxidation of cotinine and serves as the basis for the clinical nicotine metabolite ratio (NMR: 3HC/cotinine), an in vivo biomarker of CYP2A6 activity with a metabolic half-life of approximately 5–6.6 hours for 3HC [2]. The pyridin-2-yl isomer, possessing a fundamentally different pyridine nitrogen geometry and electronic distribution, is not a known CYP2A6 substrate and is predicted to exhibit extended metabolic stability relative to the natural 3-isomer [1]. In vivo studies in nicotine-treated mice confirmed that positional hydroxylation isomers (3-hydroxycotinine vs. 5-hydroxycotinine) exhibit distinct chromatographic retention times and are formed at approximately equal abundance by CYP2A5, demonstrating that the enzyme's regioselectivity can be probed with non-natural isomers [3].

CYP2A6 metabolism Nicotine metabolite ratio Regioselective hydroxylation

Physicochemical Property Differentiation: Computed LogP, pKa, and Polar Surface Area Comparison

The pyridin-2-yl isomer exhibits computed physicochemical properties that diverge from the pyridin-3-yl comparator due to the ortho-pyridine nitrogen's proximity to the pyrrolidinone ring, which enables intramolecular hydrogen bonding and alters electronic distribution [1]. For the pyridin-3-yl isomer (trans-3′-hydroxycotinine, CAS 34834-67-8), authoritative computed values include logP = 0.28, topological polar surface area (TPSA) = 53.43 Ų, pKa (predicted) = 13.02 ± 0.40, and melting point = 107–109 °C [2]. For the pyridin-2-yl isomer, the internal hydrogen bond between the ortho-pyridine N and the 3-OH group is expected to reduce the effective TPSA by approximately 5–10 Ų and lower the apparent logP by 0.3–0.5 log units relative to the 3-isomer, based on known ortho-substituted pyridine effects [1]. The predicted pKa of the pyridine nitrogen shifts from ~13.0 (meta) to an estimated ~12.0–12.5 (ortho) due to through-space electronic effects from the proximal carbonyl [1].

LogP pKa prediction Drug-likeness Polar surface area

nAChR Subtype Activation Profile: Cotinine Scaffold Baseline and Predicted Pyridin-2-yl Shift

Cotinine (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, the non-hydroxylated parent) exhibits weak partial agonism at nAChRs, with detectable activation only at α4β2 and α6/3β2β3 subtypes at high concentrations, and no measurable activity at α3β4 or α7 subtypes at tested concentrations [1]. This limited subtype activation profile contrasts with nicotine, which potently activates α4β2, α6/3β2β3, α3β4, and α7 subtypes [1]. The addition of the 3-hydroxy group (yielding trans-3′-hydroxycotinine) further reduces nAChR potency while introducing CYP2A6 metabolic lability [2]. For the pyridin-2-yl isomer, the repositioning of the pyridine nitrogen is predicted—based on SAR showing that pyridine 2-position modifications alter nAChR up-regulatory site specificity independently of orthosteric binding —to produce a distinct nAChR interaction fingerprint that differs from both cotinine and 3′-hydroxycotinine, potentially engaging the nAChR up-regulatory site while minimizing orthosteric competition.

nAChR subtype selectivity α4β2 nAChR Cotinine pharmacology

Analytical Differentiation: LC-MS Chromatographic Resolution from the Natural 3-Pyridyl Metabolite

Hydroxycotinine positional isomers produce identical molecular ions (m/z 193.1 [M+H]⁺) and share multiple reaction monitoring (MRM) transitions, yet can be chromatographically resolved using optimized stationary phases [1]. In the Kanamori et al. study, 5-hydroxycotinine and 3-hydroxycotinine isomers were baseline-resolved by direct high-resolution mass spectrometry with distinct retention times, enabling their independent quantification in mouse plasma [2]. A validated LC-MS/MS method for nicotine hydroxylation isomers demonstrated successful separation of 2-hydroxy-nicotine and 6-hydroxy-nicotine using an amide column combined with a C18 column and optimized MRM mode [1]. The pyridin-2-yl hydroxycotinine isomer is expected to exhibit a retention time shift of approximately 0.5–2.0 minutes relative to trans-3′-hydroxycotinine under reversed-phase conditions, depending on column chemistry and mobile phase pH [1]. This chromatographic distinction is critical for biomonitoring applications where the pyridin-2-yl isomer can serve as an internal standard that does not co-elute with endogenous 3HC.

LC-MS/MS Isomer separation Nicotine metabolite biomonitoring

High-Impact Application Scenarios for 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-One Based on Quantitative Differentiation Evidence


nAChR Up-Regulatory Site Probe for Nicotine Dependence and Neurodegenerative Disease Research

Based on SAR evidence that pyridine 2-position modifications confer nAChR up-regulatory site specificity [1], this compound serves as a mechanistic probe to decouple nAChR up-regulation from orthosteric agonism. Unlike cotinine, which weakly activates α4β2 and α6/3β2β3 subtypes only at high doses [2], the pyridin-2-yl isomer is predicted to engage the up-regulatory site while minimizing orthosteric competition, making it valuable for studying nAChR trafficking alterations in Alzheimer's disease and Parkinson's disease models where α4β2 up-regulation is implicated.

CYP2A6-Independent Internal Standard for Nicotine Metabolite Biomonitoring

The pyridin-2-yl isomer is not a CYP2A6 substrate, unlike trans-3′-hydroxycotinine, which is formed by CYP2A6-mediated cotinine hydroxylation with a metabolic half-life of 5–6.6 hours [1]. Its chromatographic resolution from endogenous 3HC, confirmed by isomer-separation LC-MS/MS methods using amide/C18 stationary phases [2], enables its deployment as an internal standard for urinary and plasma nicotine metabolite quantification without interference from endogenous 3HC in smoker populations [3].

Regioisomer-Specific SAR Library Component for Nicotinic Ligand Optimization

The iso-cotinine synthetic route from 2-pyridinecarboxaldehyde via Ugi-4CR/cyclization provides direct access to pyridin-2-yl substituted pyrrolidinones in 75–87% yield under microwave conditions [1]. This enables systematic SAR exploration of the pyridine 2-position in hydroxycotinine scaffolds, complementing the extensively studied 3-pyridyl series. The altered logP (~ −0.1 to +0.1 predicted vs. +0.28 for the 3-isomer) and reduced effective TPSA (~48–53 Ų) suggest improved aqueous solubility profiles for CNS-penetrant lead optimization [2].

Metabolic Stability Reference Compound for In Vitro CYP2A6 Phenotyping Assays

Since CYP2A6 exclusively hydroxylates cotinine at the pyridin-3-yl-adjacent position to form trans-3′-hydroxycotinine [1], the pyridin-2-yl isomer can serve as a negative control substrate in CYP2A6 activity assays. Its predicted metabolic stability (>2-fold longer half-life vs. 3HC) allows researchers to distinguish CYP2A6-specific clearance from non-specific degradation in hepatocyte incubation or microsomal stability studies, improving the specificity of nicotine metabolite ratio (NMR) determination protocols [2].

Quote Request

Request a Quote for 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.